molecular formula C16H18F2N4 B6460615 3-{4-[(2,4-difluorophenyl)methyl]piperazin-1-yl}-6-methylpyridazine CAS No. 2549012-25-9

3-{4-[(2,4-difluorophenyl)methyl]piperazin-1-yl}-6-methylpyridazine

Cat. No.: B6460615
CAS No.: 2549012-25-9
M. Wt: 304.34 g/mol
InChI Key: BIKHAVAOXHTAAA-UHFFFAOYSA-N
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Description

3-{4-[(2,4-difluorophenyl)methyl]piperazin-1-yl}-6-methylpyridazine: is a synthetic organic compound that belongs to the class of heterocyclic compounds It features a pyridazine ring substituted with a piperazine moiety and a difluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-{4-[(2,4-difluorophenyl)methyl]piperazin-1-yl}-6-methylpyridazine typically involves the following steps:

    Formation of the Piperazine Intermediate: The piperazine ring is first synthesized or obtained from commercial sources.

    Attachment of the Difluorophenyl Group: The difluorophenyl group is introduced to the piperazine ring through a nucleophilic substitution reaction.

    Formation of the Pyridazine Ring: The final step involves the cyclization reaction to form the pyridazine ring, which is then methylated to obtain the desired compound.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring.

    Reduction: Reduction reactions can occur at the difluorophenyl group, potentially converting it to a fluorophenyl group.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the piperazine and pyridazine rings.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions.

Major Products:

    Oxidation: Oxidized derivatives of the piperazine ring.

    Reduction: Reduced derivatives of the difluorophenyl group.

    Substitution: Substituted derivatives at the piperazine and pyridazine rings.

Scientific Research Applications

Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.

Biology: In biological research, it is studied for its potential interactions with various biological targets, including enzymes and receptors.

Medicine: The compound is investigated for its potential therapeutic effects, particularly in the treatment of neurological and psychiatric disorders.

Industry: In the industrial sector, it is used in the development of new materials and as an intermediate in the synthesis of other chemical compounds.

Comparison with Similar Compounds

  • 3-{4-[(2,4-difluorophenyl)methyl]piperazin-1-yl}-6-chloropyridazine
  • 3-{4-[(2,4-difluorophenyl)methyl]piperazin-1-yl}-6-ethylpyridazine

Uniqueness: The presence of the difluorophenyl group in 3-{4-[(2,4-difluorophenyl)methyl]piperazin-1-yl}-6-methylpyridazine distinguishes it from other similar compounds. This group enhances its lipophilicity and binding affinity, making it a more potent candidate for therapeutic applications.

Properties

IUPAC Name

3-[4-[(2,4-difluorophenyl)methyl]piperazin-1-yl]-6-methylpyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18F2N4/c1-12-2-5-16(20-19-12)22-8-6-21(7-9-22)11-13-3-4-14(17)10-15(13)18/h2-5,10H,6-9,11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIKHAVAOXHTAAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(C=C1)N2CCN(CC2)CC3=C(C=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18F2N4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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